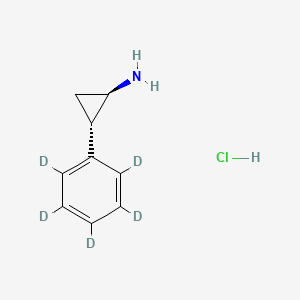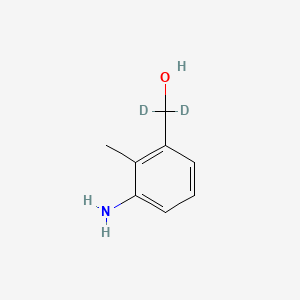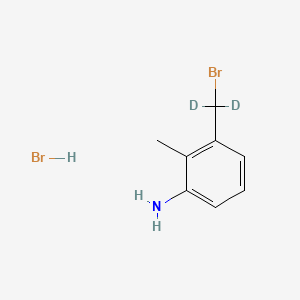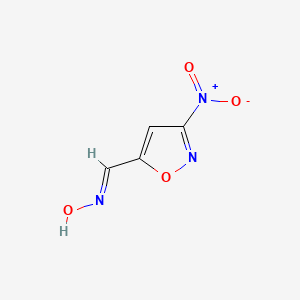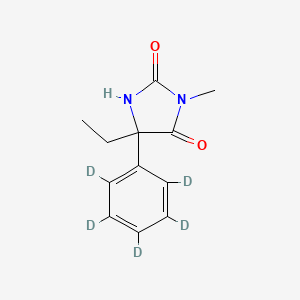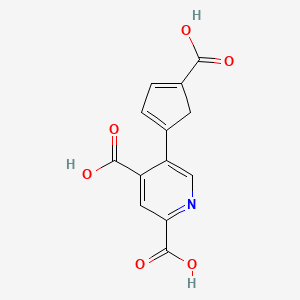![molecular formula C50H63ClO16 B563253 (1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid CAS No. 34707-92-1](/img/structure/B563253.png)
(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid” is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl groups, methoxy groups, and a chloro-substituted benzoyl moiety.
生化分析
Biochemical Properties
Chlorothricin plays a significant role in biochemical reactions. It interacts with a responsive regulator, ChlF1, which binds to its target genes (chlJ, chlF1, chlG, and chlK) involved in Chlorothricin biosynthesis . The nature of these interactions is coordinative modulation .
Cellular Effects
It is known that Chlorothricin influences cell function through its interaction with the ChlF1 regulator .
Molecular Mechanism
Chlorothricin exerts its effects at the molecular level through binding interactions with biomolecules. It modulates Chlorothricin biosynthesis by binding to the glycosylated intermediates and end product to a responsive regulator ChlF1 .
Temporal Effects in Laboratory Settings
It is known that Chlorothricin and its biosynthetic intermediates can act as signaling molecules to modulate the binding of ChlF1 to its target genes .
Metabolic Pathways
Chlorothricin is involved in complex metabolic pathways. It interacts with enzymes and cofactors in the biosynthesis of spirotetronates .
Transport and Distribution
It is known that Chlorothricin and its biosynthetic intermediates can act as signaling molecules to modulate the binding of ChlF1 to its target genes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the molecule can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology
The compound may have biological activity, such as enzyme inhibition or receptor binding, making it useful in biochemical research.
Medicine
If the compound exhibits pharmacological activity, it could be investigated as a potential drug candidate.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
相似化合物的比较
Similar Compounds
- Compounds with similar structural motifs, such as other polycyclic molecules or those with multiple chiral centers.
- Molecules with similar functional groups, such as hydroxyl, methoxy, and chloro groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which can result in unique chemical and biological properties.
属性
CAS 编号 |
34707-92-1 |
|---|---|
分子式 |
C50H63ClO16 |
分子量 |
955.5 g/mol |
IUPAC 名称 |
(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C50H63ClO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |
InChI 键 |
WUXHQHDSSKBJFH-DELKKKATSA-N |
SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
手性 SMILES |
C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
规范 SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
外观 |
White solid |
同义词 |
(4S,4aS,6aR,11E,12aR,15R,16aS,21aR,21bR)-4-[[4-O-[3-O-(3-chloro-6-methoxy-2-methylbenzoyl)-2,6-dideoxy-β-D-arabino-hexopyranosyl]-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4,4a,6a,7,8,9,10,12a,15,16,21,21a,21b-hexadecahydro-22-hydroxy-15,21a-d |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


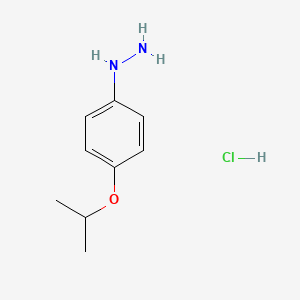
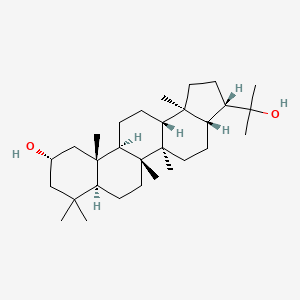
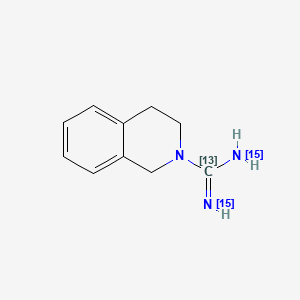
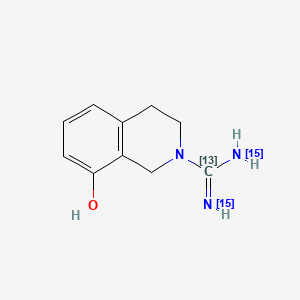
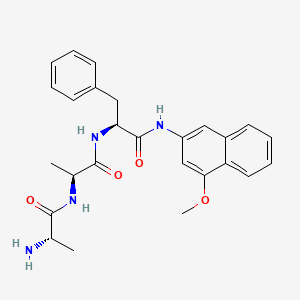
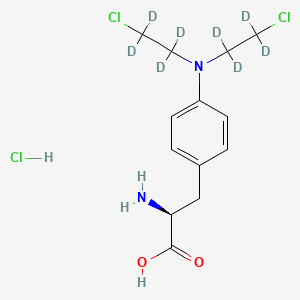
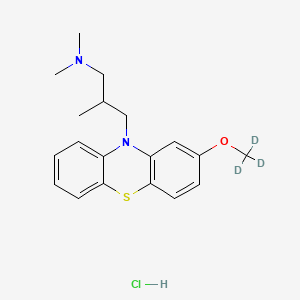
![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)
